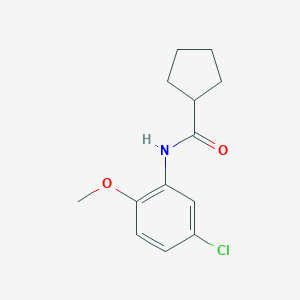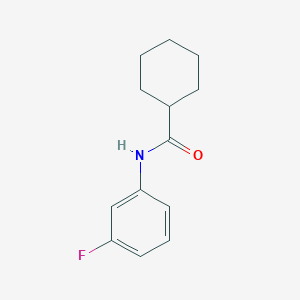
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide, also known as DOMCA, is a chemical compound that belongs to the class of acetamide derivatives. It has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. In
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide involves its interaction with the NMDA receptor. 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide binds to the glycine site of the NMDA receptor and enhances its activity. This results in an increased influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling pathways. The activation of these pathways leads to the modulation of gene expression, protein synthesis, and synaptic plasticity.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, it enhances the activity of the NMDA receptor and modulates the expression of genes and proteins involved in synaptic plasticity. Physiologically, it has been shown to improve learning and memory in animal models. It has also been shown to exhibit anti-inflammatory and analgesic activities, which may be beneficial for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide in lab experiments is its specificity for the glycine site of the NMDA receptor. This allows for the selective modulation of NMDA receptor activity, without affecting other neurotransmitter systems. Another advantage is its relatively low toxicity, which allows for its use in in vivo experiments. However, one limitation is its low solubility in water, which may require the use of organic solvents in some experiments. Another limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide. One direction is the development of more efficient synthesis methods for 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide, which may improve its yield and purity. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the study of its effects on other neurotransmitter systems may provide insights into its broader physiological effects. Finally, the development of more selective and potent NMDA receptor modulators may lead to the discovery of new therapeutic agents for neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methylaniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to form 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide. The yield of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic activities. It has also been investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In neuroscience, 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been used as a research tool to study the function of neurotransmitter receptors and ion channels. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-5-4-6-14(9-12)18-17(19)11-13-7-8-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Clé InChI |
UDGMQVQPCHMDHR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








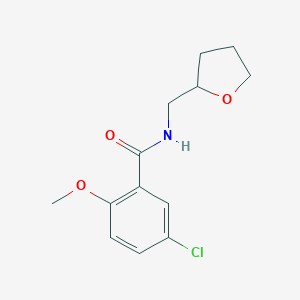
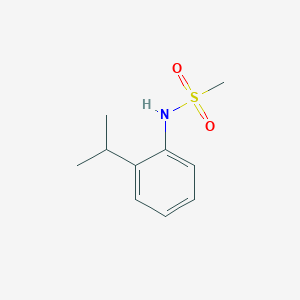
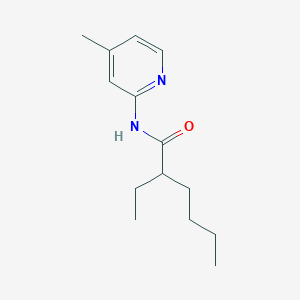
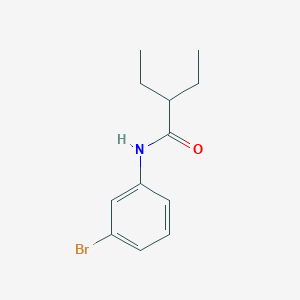
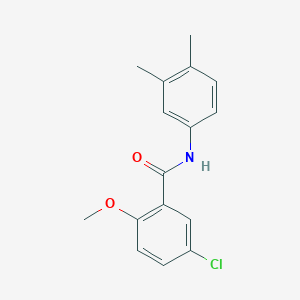
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)

